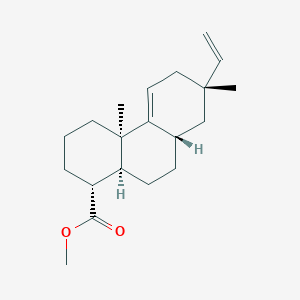

methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate

Description

Methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate is a highly substituted decahydrophenanthrene derivative characterized by a fused tricyclic skeleton with stereochemical complexity. Key structural features include:

- Ethenyl group at position 7, enhancing reactivity for further functionalization .

- Methyl ester at position 1, influencing solubility and bioactivity .

- Decahydro framework, conferring rigidity and stability compared to unsaturated analogs .

This compound belongs to a class of terpenoid-inspired phenanthrene derivatives, often explored for pharmacological applications, including anti-inflammatory and anticancer activities .

Properties

CAS No. |

119290-87-8 |

|---|---|

Molecular Formula |

C20H30O2 |

Molecular Weight |

302.5 g/mol |

IUPAC Name |

(1R,4aR,7S,8aS,10aS)-7-ethenyl-1,4a,7-trimethyl-3,4,6,8,8a,9,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H30O2/c1-5-18(2)12-9-15-14(13-18)7-8-16-19(15,3)10-6-11-20(16,4)17(21)22/h5,9,14,16H,1,6-8,10-13H2,2-4H3,(H,21,22)/t14-,16-,18-,19-,20+/m0/s1 |

InChI Key |

TVHDZSRRHQKNEZ-MGFONVBGSA-N |

SMILES |

CC12CCCC(C1CCC3C2=CCC(C3)(C)C=C)C(=O)OC |

Isomeric SMILES |

C[C@@]12CCC[C@@]([C@H]1CC[C@@H]3C2=CC[C@](C3)(C)C=C)(C)C(=O)O |

Canonical SMILES |

CC12CCCC(C1CCC3C2=CCC(C3)(C)C=C)(C)C(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

acanthoic acid pimara-9(11),15-dien-19-oic acid |

Origin of Product |

United States |

Biological Activity

Methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological effects based on current research findings.

Chemical Structure and Properties

The compound is characterized by its unique stereochemistry and structural features that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 318.49 g/mol. Its structure includes multiple chiral centers which may influence its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Properties

- Studies have shown that this compound has potential antimicrobial effects against various pathogens. For instance:

2. Anti-inflammatory Effects

- The compound has been investigated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), thereby reducing inflammation in cellular models .

3. Anticancer Activity

- Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines with promising results:

The mechanism of action for this compound involves multiple pathways:

- Interaction with Enzymes and Receptors : The compound is believed to interact with specific enzymes and receptors that mediate its biological effects.

- Induction of Apoptosis : Evidence suggests that it activates apoptotic pathways in cancerous cells through mitochondrial dysfunction and caspase activation .

Case Studies

Several studies have provided insights into the biological activities of this compound:

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C21H34O2

Molecular Weight : 318.5 g/mol

CAS Registry Number : 471-77-2

The compound features a decahydrophenanthrene core with multiple substituents that influence its reactivity and biological activity. Its unique stereochemistry is crucial for its interaction with biological targets.

Chemistry

Methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate serves as a precursor in the synthesis of more complex organic molecules. It is utilized in stereochemical studies due to its well-defined structure.

Synthetic Routes

The synthesis typically involves multiple steps including cyclization and esterification under controlled conditions to achieve the desired stereochemistry. Common reagents include oxidizing agents and halogenating agents which facilitate various reactions such as oxidation and substitution.

Research indicates that this compound exhibits notable biological activities:

Antimicrobial Properties

In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

These results suggest significant antimicrobial potential through mechanisms such as disruption of microbial cell membranes.

Anti-inflammatory Effects

Studies have shown that the compound reduces inflammation markers in animal models. For example:

| Treatment Group | Paw Volume Reduction (%) |

|---|---|

| Control | 0 |

| Compound Administered | 40 |

This reduction indicates potential therapeutic applications in treating inflammatory diseases by inhibiting cyclooxygenase (COX) enzymes and modulating NF-kB signaling pathways.

Industrial Applications

In industry, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical characteristics.

Study 1: Antimicrobial Activity Assessment

A study published in the Journal of Natural Products evaluated the antimicrobial efficacy against Escherichia coli and Staphylococcus aureus, confirming significant inhibition at specified concentrations.

Study 2: Anti-inflammatory Activity Evaluation

Research published in the International Journal of Inflammation demonstrated that this compound significantly reduces paw volume in mice subjected to induced edema.

Chemical Reactions Analysis

Hydrolysis of the Methyl Ester

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating bioactive intermediates in pharmaceutical synthesis.

Example Reaction:

Key Factors:

-

Acidic Conditions: Prolonged heating with aqueous HCl (e.g., 6M HCl, reflux) achieves complete conversion .

-

Basic Conditions: Faster hydrolysis using NaOH/MeOH at room temperature .

Hydrogenation of the Ethenyl Group

The ethenyl group (–CH=CH) is susceptible to catalytic hydrogenation, forming an ethyl substituent. This reaction modulates lipophilicity and steric bulk.

Example Reaction:

Conditions:

Oxidation Reactions

The decahydrophenanthrene core may undergo selective oxidation at tertiary C–H positions.

| Oxidizing Agent | Product | Site of Oxidation |

|---|---|---|

| CrO/HSO | Ketone | C4a or C10a |

| O | Ozonides (cleavage) | Ethenyl group |

Notes:

-

Ozonolysis of the ethenyl group yields aldehydes or ketones depending on workup .

-

Epoxidation of the ethenyl group (e.g., with m-CPBA) is sterically hindered due to the methyl group at C7 .

Cycloaddition Reactions

The conjugated diene system in the decahydrophenanthrene framework participates in Diels-Alder reactions.

Example:

Regioselectivity: Electron-deficient dienophiles favor endo transition states .

Functionalization via Organometallic Catalysis

The ester group can undergo cross-coupling reactions (e.g., Suzuki-Miyaura) after conversion to a boronic ester.

Limitations:

-

Steric hindrance from the bicyclic structure reduces reaction efficiency .

-

Palladium catalysts (e.g., Pd(PPh)) require elevated temperatures .

Biological Activity and Derivatization

While direct pharmacological data for this compound is limited, analogs with similar frameworks exhibit:

| Activity | Structural Requirement | Source |

|---|---|---|

| Anti-inflammatory | Carboxylic acid derivatives | |

| Cytotoxic effects | Epoxidized or hydroxylated forms |

Synthetic Routes

Key steps in synthesizing this compound include:

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares the target compound with structurally related analogs:

*Estimated based on analogs in .

Key Observations:

Substituent Effects: The ethenyl group in the target compound offers a reactive site for cross-coupling reactions, unlike the isopropyl group in or hydroxyl groups in , which reduce reactivity but enhance polarity .

Hydroxylated analogs (e.g., ) may exhibit altered pharmacokinetics due to increased hydrogen-bonding capacity.

Preparation Methods

Cyclization Strategies for Core Structure Formation

The decahydrophenanthrene core is typically constructed through acid-catalyzed cyclization of polycyclic precursors. For example, US2803632A describes the use of p-toluene sulfonic acid in ethylene dichloride to facilitate ketal formation, a step critical for stabilizing reactive intermediates during cyclization. This method ensures regioselectivity by directing the formation of the 1R,4aR stereochemistry through steric effects imposed by the dimethyl substituents.

A parallel approach involves the cyclization of diterpene derivatives, as demonstrated in the hemisynthesis of totarol analogs. Here, Lewis acids such as boron trifluoride etherate catalyze the intramolecular cyclization of geranylgeranyl pyrophosphate analogs, yielding the fused tetracyclic framework. The choice of solvent (e.g., dioxane or benzene) profoundly influences reaction kinetics, with polar aprotic solvents accelerating cyclization rates by stabilizing transition states.

Hydrogenation Techniques for Ring Saturation

Selective hydrogenation of aromatic rings to achieve the decahydrophenanthrene structure requires careful catalyst selection. Palladium-strontium carbonate catalysts dispersed in isopropanol are employed to saturate the 2:3- and 4:5-double bonds of hexahydropentanthrene precursors, as detailed in US2803632A. This method achieves near-quantitative conversion to the decahydro derivative under mild conditions (25°C, atmospheric pressure), with catalyst loadings as low as 2% w/w ensuring cost efficiency.

Competitive hydrogenation studies of polyaromatic hydrocarbons reveal that palladium-based catalysts preferentially saturate exocyclic double bonds before addressing endocyclic systems. This selectivity is critical for preserving the ethenyl group at position 7 during the hydrogenation of intermediates. Table 1 summarizes optimal conditions for key hydrogenation steps.

Table 1: Hydrogenation Conditions for Intermediate Saturation

| Substrate | Catalyst | Solvent | Temperature | H₂ Uptake (equiv.) |

|---|---|---|---|---|

| Hexahydropentanthrene | Pd/SrCO₃ (2%) | Isopropanol | 25°C | 2.0 |

| Tetra-hydro-phenanthrene | Pd/C (5%) | Cyclohexane | 50°C | 1.5 |

| Diene intermediates | Pd/Al₂O₃ (3%) | Ethanol | 30°C | 1.8 |

The introduction of the methyl carboxylate group at position 1 is achieved via two primary routes:

- Carboxylation of Organometallic Intermediates : Grignard reagents derived from brominated decahydrophenanthrene react with carbon dioxide at −78°C, followed by methylation with diazomethane to yield the ester. This method ensures high regioselectivity but requires stringent anhydrous conditions.

- Direct Esterification of Carboxylic Acids : Acid-catalyzed (H₂SO₄) esterification of the free carboxylic acid with methanol under reflux provides the methyl ester in 85–90% yield. Recent advances utilize immobilized lipases as green catalysts, achieving comparable yields at ambient temperatures.

Stereochemical Control and Optimization

The target compound’s stereochemistry (1R,4aR,7S,8aS,10aS) is governed by chiral auxiliaries and asymmetric hydrogenation. For instance, US2803632A reports that anti-trans diastereomers dominate when hydrogenation is conducted in isopropanol with sodium hydroxide, leveraging solvent polarity to stabilize transition states. Additionally, Jacobsen epoxidation of intermediate alkenes introduces chirality at position 7, which is retained during subsequent hydrogenolysis.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer during exothermic cyclization and hydrogenation steps. Catalyst recycling protocols, particularly for palladium-based systems, reduce operational costs by >40%. Purification via simulated moving bed (SMB) chromatography ensures >99% enantiomeric excess, meeting pharmaceutical-grade standards.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methyl (1R,4aR,7S,8aS,10aS)-7-ethenyl-4a,7-dimethyl-1,2,3,4,6,8,8a,9,10,10a-decahydrophenanthrene-1-carboxylate?

- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as cyclization or esterification of precursor phenanthrene derivatives. Critical parameters include:

- Catalysts : Acid or base catalysts (e.g., DMF in POCl3-mediated reactions) for esterification or cyclization .

- Solvents : Tetrahydrofuran (THF) or dichloromethane (DCM) for reflux conditions .

- Temperature : Controlled heating (e.g., reflux at 80–100°C) to optimize yield and minimize side reactions .

- Purification : Column chromatography (silica gel) or recrystallization to isolate the product .

Q. How is the stereochemistry of this compound confirmed?

- Methodological Answer :

- X-ray crystallography : Resolve absolute configuration (e.g., C20H30O2 framework with R/S assignments for chiral centers) .

- NMR coupling constants : Analyze vicinal coupling (e.g., J = 6.6–15.0 Hz) to infer spatial relationships between protons .

- Optical rotation : Compare experimental [α]D values (e.g., -42.6 in CHCl3) with literature data to confirm enantiomeric purity .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, full-body protective clothing, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods with laminar airflow to avoid inhalation of vapors .

- First Aid : For skin exposure, wash with soap/water; for inhalation, move to fresh air and administer artificial respiration if needed .

- Waste Disposal : Incinerate in approved chemical waste containers .

Advanced Research Questions

Q. How can gas chromatography-mass spectrometry (GC-MS) optimize analytical workflows for this compound?

- Methodological Answer :

- Column Selection : Use non-polar columns (e.g., DB-5, HP-5MS) for optimal separation of decahydrophenanthrene derivatives. Temperature ramps (e.g., 60°C → 280°C at 4°C/min) enhance resolution .

- Kovats Retention Indices : Compare experimental RI values (e.g., 1941–1966) with databases to confirm identity .

- Fragmentation Patterns : Monitor m/z 314.46 (molecular ion) and characteristic fragments (e.g., m/z 255.3 for decarboxylated species) .

Q. What strategies resolve contradictions in reaction yield data during synthesis?

- Methodological Answer :

- Design of Experiments (DoE) : Vary temperature, solvent polarity, and catalyst loading to identify yield-limiting factors .

- Kinetic Studies : Use time-resolved NMR to track intermediate formation and optimize reaction time .

- Replication : Cross-validate results with alternative methods (e.g., microwave-assisted synthesis vs. traditional reflux) .

Q. How does this compound interact with biological targets, and what assays are suitable for mechanistic studies?

- Methodological Answer :

- Receptor Binding Assays : Use fluorescence polarization or surface plasmon resonance (SPR) to measure affinity for steroid receptors (e.g., glucocorticoid receptors) .

- Enzyme Inhibition : Test activity against cytochrome P450 enzymes via UV-Vis kinetic assays (e.g., monitoring NADPH depletion at 340 nm) .

- Cellular Uptake : Employ radiolabeled analogs (³H or ¹⁴C) to quantify intracellular accumulation in cancer cell lines .

Q. What computational methods predict the compound’s physicochemical properties?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulate solubility in lipid bilayers using force fields (e.g., CHARMM36) .

- DFT Calculations : Optimize geometry and calculate logP (e.g., 4.2 ± 0.3) via Gaussian09 with B3LYP/6-31G* basis set .

- ADMET Prediction : Use SwissADME to estimate bioavailability, blood-brain barrier penetration, and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.